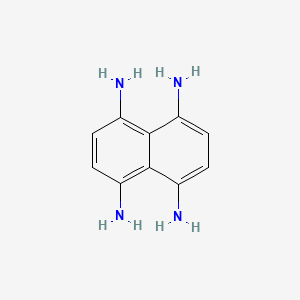

1,4,5,8-Naphthalenetetramine

Übersicht

Beschreibung

1,4,5,8-Naphthalenetetramine is a chemical compound with the molecular formula C10H12N4 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of this compound can be achieved from simple protected derivatives of 1,5-naphthalenediamine by sequences of regioselective dinitration, deprotection, and reduction . This method helps to avoid various shortcomings of previously reported syntheses of tetramines .Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with four amine groups attached at the 1, 4, 5, and 8 positions . The molecular weight of this compound is 188.23 .Chemical Reactions Analysis

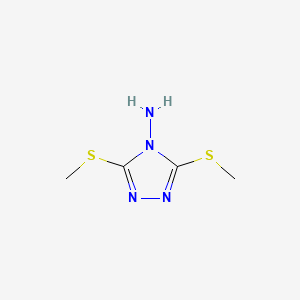

This compound and its salts are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . They can be converted into bis(thiadiazole) and bis(thiadiazine), which are related to compounds that have been widely incorporated in π-conjugated polymers and to small molecules used in luminescent materials and in thin-film optoelectronic devices .Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 456.0±40.0 °C and its predicted density is 1.418±0.06 g/cm3 . The pKa value is predicted to be 6.05±0.10 .Wissenschaftliche Forschungsanwendungen

Synthesis of Salts and Precursors for Nitrogen-containing Arenes :

- Salts of 1,4,5,8-Naphthalenetetramine have been used as valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest. Structural studies of these salts may clarify the mechanism of nitration and resolve controversies regarding regioselectivity observed in nitrations of derivatives of 1,5-naphthalenediamine (Langis-Barsetti, Maris, & Wuest, 2017).

Electrochemical Performance in Li-ion Batteries :

- Metal-1,4,5,8-naphthalenetetracarboxylates (with metals like Li and Ni) have been investigated as anode materials for lithium-ion batteries. They displayed superior electrochemical performance and good cycling stability (Han, Yi, Sun, & Sun, 2012).

Organic Field Effect Transistors (OFETs) :

- Alkyl- or alkylphenyl-1,4,5,8-naphthalenetetracarboxylic-1,4:5,8-bisimides have been synthesized for use in organic field effect transistors (OFETs). Their electrochemical properties depend on the N-substituent, and they can be used in all-organic, flexible n-channel OFETs through spin coating and printing techniques (Gawryś et al., 2009).

Metal–Organic Materials :

- 1,4,5,8-Naphthalenediimide (NDI) derivatives are versatile in coordination and material chemistry due to their large conjugated planar structure and special electron transfer properties. They have been used in metal–organic materials, with applications in structural models and analytical techniques (Pan, Lin, Li, & Su, 2011).

Luminescent Coordination Polymers for Sensing Applications :

- Luminescent Zn(II) and Cd(II) metal-organic frameworks (MOFs) containing 1,4,5,8-naphthalene tetracarboxylic acid have shown potential in sensing applications for detecting substances like nitrobenzene, Fe3+, and Cr2O7 2− ions (Wang et al., 2022).

Safety and Hazards

In terms of safety and hazards, it is advised to avoid breathing mist, gas, or vapours of 1,4,5,8-Naphthalenetetramine. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

naphthalene-1,4,5,8-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYJFKXQKHSSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=C(C2=C1N)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461898 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2187-88-4 | |

| Record name | 1,4,5,8-Naphthalenetetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3049672.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)-2-methylpropanoate](/img/structure/B3049688.png)